(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Development of Precipitation-Resistant Formulations
Research has explored the development of suitable formulations for poorly water-soluble compounds, aiming at increasing in vivo exposure. One study focused on the development of solubilized, precipitation-resistant formulations to achieve higher plasma concentrations in rats, dogs, and humans, which is crucial for the successful toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).
Antimicrobial and Anti-inflammatory Agents
New series of thieno[2,3-d]pyrimidine derivatives have been synthesized and tested as antimicrobial and anti-inflammatory agents. The structural modifications in the thieno[2,3-d]pyrimidine heterocyclic ring have been shown to enhance its antibacterial, antifungal, and anti-inflammatory activities, making these compounds promising for further pharmacological studies (Tolba et al., 2018).
Antimicrobial Evaluation of Novel Compounds
Another study utilized di(thiophen-2-yl) derivatives for synthesizing novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, evaluating their antimicrobial activities. Some derivatives exhibited mild activities, suggesting potential for antimicrobial applications (Gomha et al., 2018).
Synthesis Techniques
Research into the synthesis of pyrimidine and thienopyrimidine derivatives, including various methodologies like ultrasonic-assisted synthesis, offers valuable insights into efficient synthetic routes for such compounds. These studies highlight the versatility and potential of these compounds in various scientific and pharmaceutical applications (Darehkordi & Ghazi, 2015).
Mechanism of Action
Target of Action
Thiophene-based analogs, which “6-(thiophene-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine” is a part of, have been found to be a potential class of biologically active compounds . They have been reported to possess a wide range of therapeutic properties .
Biochemical Pathways
Some thiophene derivatives have been found to suppress the cyclooxygenase (cox) enzymes, which are needed to convert arachidonic acid into thromboxanes, prostaglandins (pge 2), and prostacyclins .
Result of Action
The therapeutic effects of thiophene derivatives can be attributed to the deficiency of eicosanoids .
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-12(11-2-1-5-17-11)15-4-3-10-9(7-15)6-13-8-14-10/h1-2,5-6,8H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNAYOMDLKHNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.